molecular formula C₃₂H₃₈D₃NO₂ B1145673 Terfenadine-d3 CAS No. 192584-82-0

Terfenadine-d3

Cat. No.: B1145673
CAS No.: 192584-82-0
M. Wt: 474.69
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Description

Terfenadine-d3: is a deuterated form of terfenadine, an antihistamine that was widely used for the treatment of allergic conditions such as hay fever and urticaria. The deuterium atoms in this compound replace three hydrogen atoms, which can help in studying the pharmacokinetics and metabolic pathways of the drug without altering its pharmacological properties .

Mechanism of Action

Target of Action

Terfenadine primarily targets the Histamine H1 receptor (H1R) . This receptor plays a crucial role in allergic reactions and inflammatory responses. Terfenadine also interacts with other molecular targets such as serotonin receptors , HERG protein , adrenergic receptors , dopamine D3 receptor , inducible nitric oxide synthase (iNOS) , epidermal growth factor receptor erbB1 (EGFR) , tyrosine-protein kinases , and C-C chemokine receptor type 5 (CCR5) .

Mode of Action

Terfenadine competes with histamine for binding at H1-receptor sites in the GI tract, uterus, large blood vessels, and bronchial muscle . This reversible binding of terfenadine to H1-receptors suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Biochemical Pathways

Terfenadine modulates several biochemical pathways. It suppresses STAT3 phosphorylation and expression of its gene products by inhibiting MEK/ERK and JAK2 activation in cells . Furthermore, terfenadine diminishes the complex formation of MEK1/2 with β-arrestin 2 and dwindles the phosphorylation of PKC substrates .

Pharmacokinetics

Terfenadine undergoes extensive first-pass metabolism, which results in low plasma concentrations of the parent drug . The active metabolite of terfenadine is fexofenadine . Terfenadine interacts with CYP2D6 and CYP3A4 during its metabolism .

Result of Action

Terfenadine markedly attenuates the viability of cells by abrogating histamine H1 receptor (H1R) signaling . It modulates the balance of Bax and Bcl-2 , triggering cytochrome c discharge in the cytoplasm, thereby stimulating the caspase cascade and poly-(ADP-ribose) polymerase (PARP) degradation . Moreover, terfenadine suppresses murine double minute-2 (Mdm2) expression, whereas p53 expression increases .

Action Environment

The action of Terfenadine-d3 can be influenced by environmental factors. For instance, the type 3 deiodinase (D3), which inactivates thyroid hormone (TH) and protects developing tissues from undue TH action, is a key factor . D3 is highly expressed in the developing testis, and D3-deficient mice exhibit thyrotoxicosis and cell proliferation arrest in the neonatal testis .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of terfenadine-d3 involves the incorporation of deuterium atoms into the terfenadine molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. Quality control measures are crucial to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: : Terfenadine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : Terfenadine-d3 is used in chemical research to study the metabolic pathways and degradation products of terfenadine. The incorporation of deuterium atoms allows for precise tracking using mass spectrometry .

Biology: : In biological research, this compound is used to investigate the interactions of terfenadine with biological targets, such as histamine receptors. The deuterated form provides insights into the drug’s binding affinity and kinetics .

Medicine: : this compound is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of terfenadine. This information is crucial for optimizing dosing regimens and minimizing side effects .

Industry: : In the pharmaceutical industry, this compound is used in the development of new antihistamine drugs. Its deuterated form helps in the identification of potential drug-drug interactions and the evaluation of drug safety profiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness: : Terfenadine-d3 is unique due to the incorporation of deuterium atoms, which allows for detailed pharmacokinetic and metabolic studies without altering the drug’s pharmacological properties. This makes it a valuable tool in both research and industrial applications .

Biological Activity

Terfenadine-d3, a deuterated form of the antihistamine terfenadine, is primarily studied for its biological activity related to histamine receptors and its potential therapeutic applications, particularly in oncology. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Target Receptors
this compound primarily targets several key receptors and proteins, including:

  • Histamine H1 receptor (H1R)
  • Serotonin receptors
  • HERG protein
  • Adrenergic receptors
  • Dopamine D3 receptor
  • Inducible nitric oxide synthase (iNOS)
  • Epidermal growth factor receptor erbB1 (EGFR)
  • Tyrosine-protein kinases
  • C-C chemokine receptor type 5 (CCR5)

Mode of Action
this compound acts as an antagonist at the H1R, competing with histamine for binding sites. This interaction is crucial in various physiological processes, including vasodilation and bronchial muscle contraction. The compound also influences intracellular signaling pathways by modulating the phosphorylation states of proteins involved in cell survival and apoptosis, particularly through the inhibition of the MEK/ERK and JAK2 pathways, leading to reduced STAT3 signaling .

Biochemical Pathways

This compound is known to:

  • Suppress STAT3 phosphorylation.
  • Inhibit the expression of gene products associated with cell survival.
  • Trigger apoptosis through the activation of caspases and degradation of poly-(ADP-ribose) polymerase (PARP) in cancer cells .

Anticancer Properties

Recent studies highlight the potential of this compound in cancer therapy:

  • Colorectal Cancer : A study demonstrated that terfenadine induces apoptosis in HCT116 colorectal cancer cells by inhibiting H1R signaling and modulating apoptotic markers like Bax and Bcl-2. This mechanism was linked to decreased cell viability and tumor growth in xenograft models .
  • Prostate Cancer : Another investigation revealed that terfenadine exerts anti-proliferative effects on hormone-refractory prostate cancer cells through mechanisms independent of histamine receptors, involving Mcl-1 cleavage and Bak upregulation .

Case Studies

StudyFindings
Katzung et al., 2024Terfenadine significantly reduced HCT116 cell viability by inhibiting STAT3 signaling .
ResearchGate Study on Prostate CancerDemonstrated terfenadine's ability to induce apoptosis through histamine receptor-independent pathways .

Pharmacokinetics

Terfenadine undergoes extensive first-pass metabolism, resulting in low plasma concentrations of the parent drug. It is metabolized to fexofenadine via cytochrome P450 enzymes CYP2D6 and CYP3A4. The deuterated form allows for precise tracking in pharmacokinetic studies using mass spectrometry, providing insights into drug absorption, distribution, metabolism, and excretion (ADME) .

Properties

CAS No.

192584-82-0

Molecular Formula

C₃₂H₃₈D₃NO₂

Molecular Weight

474.69

Synonyms

α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutan-α,β,β-d3-ol;  α-[4-(1,1-Dimethylethyl)phenyl]-4-(hydroxydiphenylmethyl)-1-piperidinebutanol-d3; _x000B_α-(p-tert-Butylphenyl)-4-(α-hydroxy-α-phenylbenzyl)-1-piperidinebutanol-d3;  All

Origin of Product

United States

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